(R)-(-)-3-Quinuclidinol

Muscarinic receptor pharmacology Chiral drug design Receptor binding affinity

Enantiopure (R)-(-)-3-quinuclidinol is essential for stereospecific drug synthesis. The R-enantiomer shows 25-190× higher M-AChR affinity than S- or racemic forms. Use of racemic material compromises SAR and requires extra purification. Only homochiral crystals exhibit ferroelectric properties. Procure with ≥99.5% ee for reproducible results.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 25333-42-0
Cat. No. B023530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-3-Quinuclidinol
CAS25333-42-0
Synonyms(3R)-1-Azabicyclo[2.2.2]octan-3-ol;  R-(-)-Azabicyclo[2.2.2]octane-3-ol;  (R)-3-Quinuclidol;  (R)-3-Hydroxyquinuclidine;  (3R)-Quinuclidin-3-ol; 
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)O
InChIInChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m0/s1
InChIKeyIVLICPVPXWEGCA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identify (R)-(-)-3-Quinuclidinol CAS 25333-42-0: Chiral Quinuclidine Alcohol Building Block for Antimuscarinic Drug Synthesis and Procurement


(R)-(-)-3-Quinuclidinol (CAS 25333-42-0), also known as (3R)-1-azabicyclo[2.2.2]octan-3-ol, is a chiral bicyclic amino alcohol with molecular formula C7H13NO and molecular weight 127.18 g/mol [1]. It presents as a white to off-white crystalline solid with a melting point of 217–224°C and specific optical rotation of −43° to −46° (c=3, 1 N HCl) . The compound is a key chiral building block in the synthesis of antimuscarinic agents, serving as an impurity reference standard for solifenacin [2].

Why (R)-(-)-3-Quinuclidinol CAS 25333-42-0 Cannot Be Interchanged with Its S-Enantiomer, Racemate, or Achiral Analogs


Substituting (R)-(-)-3-quinuclidinol with its S-enantiomer, racemic mixture, or achiral quinuclidine derivatives is not scientifically valid due to fundamental differences in stereospecific biological activity and physical properties. At muscarinic acetylcholine receptors (M-AChRs), esters derived from the (R)-enantiomer consistently demonstrate markedly higher receptor binding affinity than those derived from the (S)-enantiomer—a stereospecificity difference that cannot be compensated by simply increasing the dose of the racemate [1]. Furthermore, the enantiomers exhibit distinct solid-state behavior: (R)- and (S)-3-quinuclidinol crystallize in an enantiomorphic-polar point group 6 (C6) and display ferroelectric properties, whereas the racemic mixture (Rac)-3-quinuclidinol adopts a centrosymmetric point group 2/m (C2h) and is nonferroelectric [2]. In asymmetric synthesis applications, the optical purity of the starting alcohol directly determines the stereochemical outcome of downstream esterification products [3], making enantiopure procurement essential for reproducible results.

Quantitative Evidence Differentiating (R)-(-)-3-Quinuclidinol from S-Enantiomer and Racemate in Receptor Binding and Material Properties


Muscarinic Receptor Binding Affinity: R-Enantiomer Esters Show 25-Fold to 190-Fold Higher Potency than S-Counterparts

In a direct comparative study of enantiomeric 3-quinuclidinol esters, esters derived from (R)-3-quinuclidinol exhibited dramatically higher affinity for M1 and M2 muscarinic acetylcholine receptor subpopulations compared to their S-counterparts. The difference was most pronounced in the [³H]QNB binding assay: (R)-QNB (the benzilate ester of (R)-3-quinuclidinol) was 25-fold more potent than (S)-QNB, while (R)-QNX (the xanthene-9-carboxylate ester) was 190-fold more potent than (S)-QNX [1].

Muscarinic receptor pharmacology Chiral drug design Receptor binding affinity

Ferroelectric Crystallographic Behavior: Homochiral R-Enantiomer Exhibits High-Tc Ferroelectricity While Racemate Is Nonferroelectric

(R)-3-quinuclidinol and (S)-3-quinuclidinol crystallize in the enantiomorphic-polar point group 6 (C6) at room temperature and exhibit 622F6-type ferroelectric phase transitions with a Curie temperature (Tc) as high as 400 K, exceeding that of the benchmark inorganic ferroelectric BaTiO₃ (Tc = 381 K). In contrast, the racemic mixture (Rac)-3-quinuclidinol adopts a centrosymmetric point group 2/m (C2h) and undergoes a nonferroelectric high-temperature phase transition [1]. The homochiral crystals show a sharp step-like dielectric anomaly from 5 to 17, high saturation polarization (~7 μC/cm²), and low coercive field (15 kV/cm) [1].

Organic ferroelectrics Chiral materials science Crystal engineering

Industrial Biocatalytic Production Efficiency: Whole-Cell KgQR System Achieves Highest Reported Conversion Rate of 80.6 g/L/h

A whole-cell biocatalyst system using Escherichia coli coexpressing Kaistia granuli 3-quinuclidinone reductase (KgQR) and mutant glucose dehydrogenase (GDH) achieved an unprecedented conversion rate of 80.6 g/L/h for reducing 3-quinuclidinone (242 g/L) to (R)-3-quinuclidinol in 3 hours—the highest reported production rate to date . The recombinant KgQR exhibited a specific activity of 254 U/mg and a Michaelis–Menten constant (Km) of 0.51 mM for 3-quinuclidinone . Thermal stability comparisons showed KgQR retained 73% residual activity after 8 h incubation at 30°C in phosphate buffer (pH 7.0), outperforming the ArQR enzyme variant .

Biocatalysis Asymmetric reduction Chiral alcohol production

Enantiopure Specification and Chiral Purity Metrics: Commercial Availability at ≥99% Chemical Purity and ≥99.5% Enantiomeric Excess

Commercially available (R)-(-)-3-quinuclidinol is routinely supplied with verifiable quality specifications: minimum chemical purity of 99% by GC, specific optical rotation of −43° to −46° (c=3, 1 N HCl), and chiral purity of ≥99.5% by chiral HPLC . Certificates of Analysis (CoA) documenting these metrics are available upon request from reputable suppliers, with compliance to ISO 9001 and GMP standards [1].

Chiral building block procurement Pharmaceutical intermediate sourcing Quality control specifications

Procurement-Driven Application Scenarios for (R)-(-)-3-Quinuclidinol CAS 25333-42-0 Based on Differentiated Evidence


Synthesis of Enantiopure Muscarinic M1/M3 Receptor Antagonists and PET Tracers

Medicinal chemistry groups synthesizing antimuscarinic drug candidates (e.g., solifenacin analogs, talsaclidine, revatropate) or developing PET imaging agents for muscarinic receptors should exclusively procure (R)-3-quinuclidinol. The 25- to 190-fold potency advantage of R-configured esters over S-configured esters at M1 and M2 receptor subtypes [1] means that using racemic or S-enantiomer starting material would produce mixtures with substantially reduced specific activity, confounding SAR interpretation and requiring additional chromatographic separation steps. The compound's documented use as a chiral building block for M1 and M3 agonists and M3 antagonists is well-established .

Development of High-Temperature Organic Ferroelectric Materials and Chiral Electronic Devices

Materials scientists investigating single-component organic ferroelectrics require enantiopure (R)-3-quinuclidinol because only the homochiral crystals (R or S) exhibit the 622F6-type ferroelectric phase transition and polar point group 6 (C6) symmetry, whereas the racemic mixture crystallizes in centrosymmetric C2h and is nonferroelectric [1]. The compound's high Curie temperature (~400 K), exceeding that of BaTiO₃, makes it particularly valuable for applications requiring thermal robustness in ferroelectric switching, dielectric anomaly sensing, or chiral optoelectronics.

Large-Scale Chiral Building Block Procurement for Industrial API Manufacturing

Process chemistry and procurement teams planning kilogram- to ton-scale synthesis of antimuscarinic active pharmaceutical ingredients (APIs) should prioritize (R)-3-quinuclidinol based on validated industrial production metrics. The demonstrated whole-cell biocatalytic process achieving 80.6 g/L/h productivity with 242 g/L substrate loading [1] confirms robust, scalable manufacturing routes that mitigate supply chain risk. Commercial availability from multiple GMP-compliant suppliers with ≥99.5% enantiomeric excess documentation further supports reliable sourcing for regulated manufacturing environments.

Pharmaceutical Impurity Reference Standard Qualification

Analytical development and quality control laboratories requiring a certified reference standard for solifenacin impurity profiling should procure (R)-(-)-3-quinuclidinol. The compound is a recognized impurity of solifenacin [1], a muscarinic M3 receptor antagonist used for overactive bladder treatment. Using authentic, enantiopure reference material ensures accurate identification and quantification in HPLC/GC methods, which is essential for regulatory submission (ICH Q3A/Q3B compliance) and batch release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(-)-3-Quinuclidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.